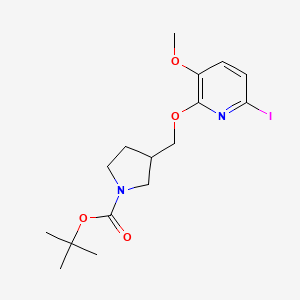
(3-(氨甲基)-2-氟苯基)硼酸盐酸盐
描述
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a chemical compound that features a boronic acid group attached to a fluorinated phenyl ring with an aminomethyl substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde as the starting material.
Amination Reaction: The aldehyde group is first converted to an aminomethyl group through reductive amination using an amine source and a reducing agent.
Boronic Acid Formation: The aminomethylated compound is then reacted with a boronic acid derivative to introduce the boronic acid group.
Hydrochloride Formation: Finally, the boronic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can target the boronic acid group, converting it to boronic esters or borates.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides and nitro compounds.
Reduction Products: Boronic esters and borates.
Substitution Products: Various fluorinated aromatic compounds.
科学研究应用
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme mechanisms.
Industry: The compound is used in material science for the development of advanced materials with unique properties.
作用机制
The mechanism by which (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with active sites through its boronic acid group. In drug discovery, it may bind to molecular targets, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: Boronic acids are known to interact with serine proteases and other enzymes.
Pathways: The compound can influence signaling pathways involved in cell growth, apoptosis, and metabolism.
相似化合物的比较
3-(Aminomethyl)pyridine: Similar structure but lacks the fluorine atom.
Boronic esters: Similar boronic acid functionality but different substituents on the aromatic ring.
Fluorinated phenylboronic acids: Similar fluorinated phenyl ring but different substituents.
Uniqueness: (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is unique due to the combination of the fluorine atom and the aminomethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
[3-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-5(4-10)2-1-3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMFPKOYFRXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674550 | |
| Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-44-1 | |
| Record name | Boronic acid, B-[3-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


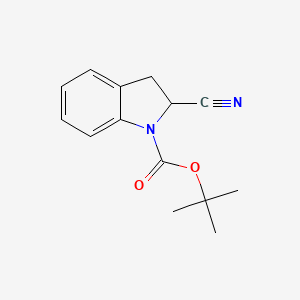
![[2,4'-Bipyridine]-4-carbaldehyde](/img/structure/B1522238.png)
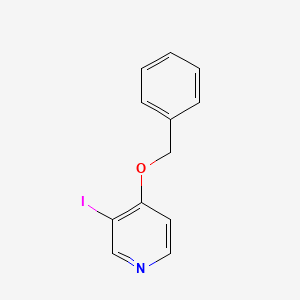
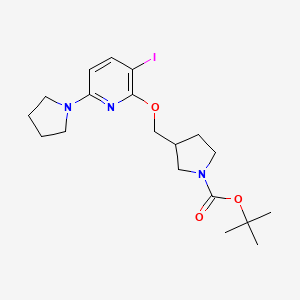
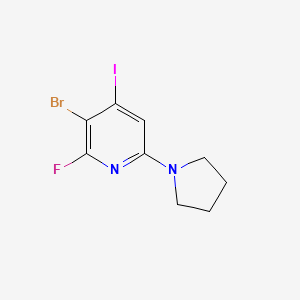
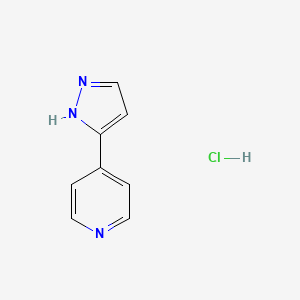
![1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1522247.png)
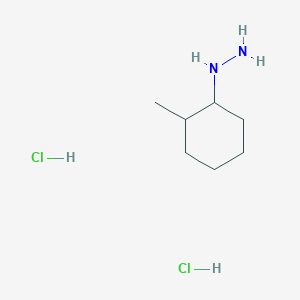

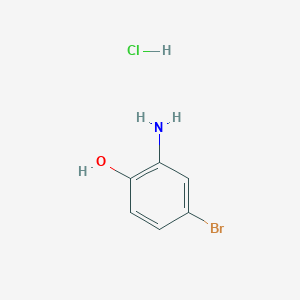


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)
